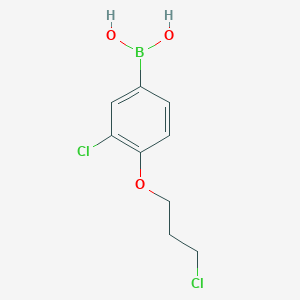

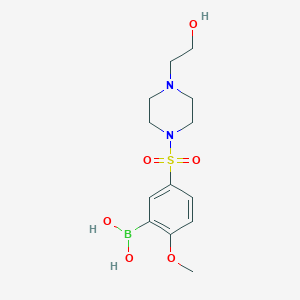

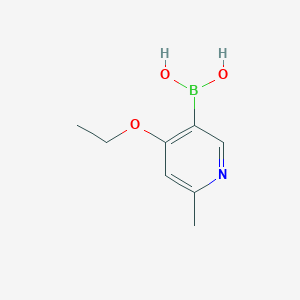

![molecular formula C15H15F3N2O3S B1409369 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide CAS No. 1858240-20-6](/img/structure/B1409369.png)

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide

Overview

Description

This compound is a fluorinated diamine monomer . It is used in the synthesis of organosoluble and light-colored fluorinated polyimides . It is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .

Synthesis Analysis

The compound is synthesized via a two-step imidization with diamines and dianhydrides . The process involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .Molecular Structure Analysis

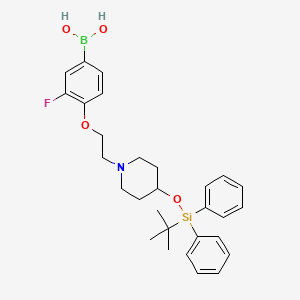

The compound has a complex structure with multiple aromatic rings and functional groups. It contains a trifluoromethyl group, which is known to influence the properties of the compound .Chemical Reactions Analysis

The compound is involved in the synthesis of fluorinated polyimides . These polymers are synthesized from the compound and various aromatic dianhydrides via thermal imidization .Physical And Chemical Properties Analysis

The compound is part of a series of polymers that have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents such as NMP, DMAc, DMF, and DMSO . The polymers synthesized from this compound have glass transition temperatures in the range of 277–331 °C, their 10% weight loss temperatures are in the range of 539–594 °C in nitrogen and above 544 °C in air, and their char yields at 800 °C in nitrogen ranged between 55–65 wt% .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide”:

Synthesis of Fluorinated Polyimide Films

This compound is used in the synthesis of fluorinated polyimide films, which are known for their excellent thermal stability, mechanical properties, and chemical resistance. These films have potential applications in aerospace, microelectronics, and as insulating materials .

Preparation of Organosoluble and Light-colored Fluorinated Polyimides

The compound serves as a monomer in the preparation of organosoluble and light-colored fluorinated polyimides. These materials are valuable in the electronics industry due to their solubility and color properties, which are advantageous for optical and electronic applications .

Drug Discovery and Molecular Biology

Due to its unique properties, this compound is also explored in drug discovery and molecular biology research. It can be used as a building block for creating new molecules with potential therapeutic effects.

Material Science

Future Directions

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of fluorinated polyimides , suggesting that its targets could be related to the formation of these polymers.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Specifically, it is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This process results in the formation of a novel fluorinated diamine monomer, which is then used to synthesize fluorinated polyimides .

Biochemical Pathways

The compound “4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide” is involved in the synthesis of fluorinated polyimides . These polymers are known for their excellent thermal stabilities and balanced mechanical and electric properties . They are used in various industries, including aerospace and electronics .

Pharmacokinetics

It is known that the compound is soluble in a variety of organic solvents , which could potentially influence its bioavailability.

Result of Action

The action of the compound results in the formation of fluorinated polyimides . These polymers exhibit high organo-solubility, excellent optical transparency, and superior thermal properties . They also show lower dielectric constants and moisture absorptions compared to nonfluorinated polyimides .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the reaction temperature during the synthesis process can affect the yield and quality of the resulting fluorinated polyimides . Additionally, the solubility of the compound in different solvents can impact its reactivity and the efficiency of the synthesis process .

properties

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3S/c1-20(2)24(21,22)12-6-4-11(5-7-12)23-14-8-3-10(19)9-13(14)15(16,17)18/h3-9H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZSHFXRDKQWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

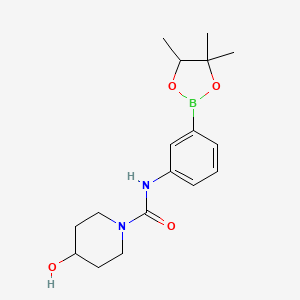

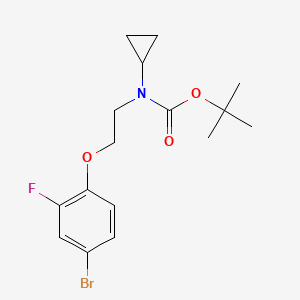

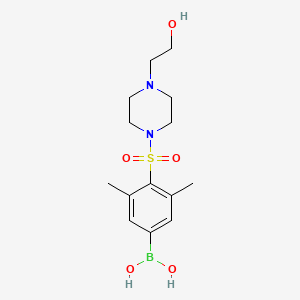

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)